11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid
Overview
Description
11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid is a complex organosilicon compound. It is characterized by its long aliphatic chain terminated with carboxylic acid groups and multiple dimethylsilyl groups. This compound is known for its unique properties, including hydrophobicity, flexibility, and chemical inertness, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid typically involves the following steps:
Preparation of the Silane Intermediate: The initial step involves the synthesis of a silane intermediate through the reaction of a chlorosilane with a suitable aliphatic alcohol.
Hydrosilylation Reaction: The silane intermediate undergoes a hydrosilylation reaction with an aliphatic olefin to introduce the desired aliphatic chain.
Oxidation: The terminal groups of the aliphatic chain are oxidized to carboxylic acid groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts, such as platinum or rhodium complexes, is common to enhance the efficiency of the hydrosilylation reaction.
Chemical Reactions Analysis
Types of Reactions
11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form carboxylate salts.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The silyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Various organosilicon compounds with new silicon-carbon bonds.
Scientific Research Applications
11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic and flexible nature.
Mechanism of Action
The mechanism of action of 11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and cell membranes, altering their properties and functions.
Pathways Involved: It can modulate signaling pathways related to cell adhesion, proliferation, and differentiation, making it useful in biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Polydimethylsiloxane: A simpler organosilicon compound with similar hydrophobic properties but lacking the carboxylic acid groups.
Carboxydecylsiloxane: Similar structure but with fewer silyl groups, resulting in different physical and chemical properties.
Uniqueness
11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid is unique due to its combination of long aliphatic chains, multiple silyl groups, and terminal carboxylic acid groups. This combination imparts a balance of hydrophobicity, flexibility, and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60O6Si3/c1-35(2,25-21-17-13-9-7-11-15-19-23-27(29)30)33-37(5,6)34-36(3,4)26-22-18-14-10-8-12-16-20-24-28(31)32/h7-26H2,1-6H3,(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTPIXXHZHNLQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCCCCCC(=O)O)O[Si](C)(C)O[Si](C)(C)CCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60O6Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58130-04-4 | |
Details | Compound: Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]- | |
Record name | Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58130-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701111249 | |
Record name | Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58130-04-4 | |
Record name | Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Polydimethylsiloxane, carboxydecyl terminated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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